Cas no 2137609-50-6 (8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-)
8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Chemical and Physical Properties
Names and Identifiers
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- 8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-
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- Inchi: 1S/C17H29NO5/c1-5-17(13(19)20)11-16(6-8-22-9-7-16)10-12(17)18-14(21)23-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,21)(H,19,20)
- InChI Key: UYGSVVJPHMIEOH-UHFFFAOYSA-N
- SMILES: C1C2(CCOCC2)CC(NC(OC(C)(C)C)=O)C1(CC)C(O)=O
8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790472-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 0.05g |
$1957.0 | 2025-02-22 | |
| Enamine | EN300-790472-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 0.1g |
$2050.0 | 2025-02-22 | |
| Enamine | EN300-790472-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 0.25g |
$2143.0 | 2025-02-22 | |
| Enamine | EN300-790472-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 0.5g |
$2236.0 | 2025-02-22 | |
| Enamine | EN300-790472-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 1.0g |
$2330.0 | 2025-02-22 | |
| Enamine | EN300-790472-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 2.5g |
$4566.0 | 2025-02-22 | |
| Enamine | EN300-790472-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 5.0g |
$6757.0 | 2025-02-22 | |
| Enamine | EN300-790472-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-ethyl-8-oxaspiro[4.5]decane-2-carboxylic acid |
2137609-50-6 | 95.0% | 10.0g |
$10018.0 | 2025-02-22 |
8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-
Latest Research Insights on 8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- (CAS: 2137609-50-6)
The compound 8-Oxaspiro[4.5]decane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- (CAS: 2137609-50-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic derivative, characterized by its oxaspiro[4.5]decane core and tert-butoxycarbonyl (Boc)-protected amine functionality, has been explored as a key intermediate in the synthesis of bioactive molecules targeting various diseases.
Recent studies have highlighted the role of this compound in the development of novel protease inhibitors, particularly in the context of viral infections and inflammatory disorders. Its spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity towards target enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of potent inhibitors of SARS-CoV-2 main protease (Mpro), showcasing its relevance in antiviral drug discovery.
From a synthetic chemistry perspective, advances in the preparation of 2137609-50-6 have been reported, with improved yields and enantioselectivity achieved through asymmetric catalysis. Researchers have employed chiral palladium complexes to construct the spirocyclic core with high stereocontrol, as detailed in a recent Organic Letters publication. This methodological breakthrough facilitates access to enantiomerically pure forms of the compound, which is critical for pharmacological applications.
In the realm of drug metabolism, pharmacokinetic studies of derivatives containing this structural motif have revealed favorable properties, including enhanced metabolic stability compared to linear analogs. The spirocyclic nature appears to confer resistance to cytochrome P450-mediated oxidation, while the Boc-protected amine provides a handle for further derivatization. These characteristics make 2137609-50-6 a valuable building block in medicinal chemistry campaigns.
Ongoing research is exploring the incorporation of this scaffold into larger molecular architectures for targeted protein degradation. Preliminary results presented at the 2023 ACS National Meeting suggest its potential in PROTAC (Proteolysis Targeting Chimera) design, where its rigidity may contribute to optimal orientation of warhead and E3 ligase-binding moieties. This application could significantly expand the therapeutic relevance of this compound class.
As the field progresses, structure-activity relationship (SAR) studies continue to refine our understanding of how modifications to the 8-oxaspiro[4.5]decane core influence biological activity. Computational modeling approaches, combined with high-throughput screening, are accelerating the identification of optimal substitution patterns for specific therapeutic targets. The compound's versatility positions it as a promising candidate for multiple drug discovery programs across various disease areas.
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